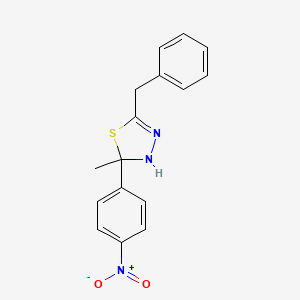![molecular formula C18H20F3NO B4921469 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used for scientific research purposes due to its potential therapeutic effects on various disorders.
Mecanismo De Acción
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are responsible for regulating the levels of serotonin in the brain. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can increase the levels of serotonin and enhance its activity, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been found to induce various biochemical and physiological effects in the body, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters such as dopamine, norepinephrine, and GABA, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target serotonin receptors, which can help researchers study the role of serotonin in various disorders. However, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has some limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, including investigating its potential therapeutic effects on other disorders such as schizophrenia and addiction. Researchers can also explore the use of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse. Additionally, the development of novel 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine analogs with improved pharmacological properties can help to expand its potential therapeutic applications.
Métodos De Síntesis
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through the reaction between 4-methoxyphenyl-2-propanone and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out under acidic conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been extensively studied for its potential therapeutic effects on various disorders such as anxiety, depression, and obsessive-compulsive disorder. It has been found to act as a serotonin receptor agonist, which can modulate the levels of serotonin in the brain and regulate mood and behavior.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-14-5-9-17(23-2)10-6-14)22-12-15-3-7-16(8-4-15)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTTZHIQRNFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)

![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)



![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)